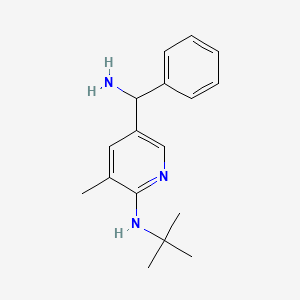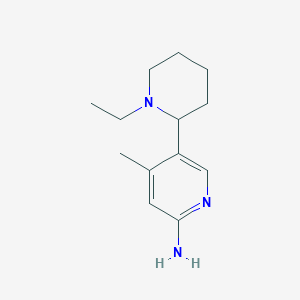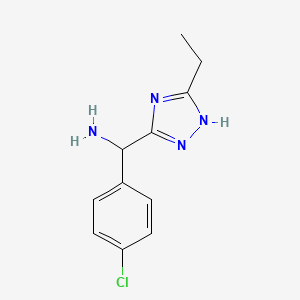
4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(メチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンは、メチルスルホニル基とアニリン部分を置換したチアゾール環を特徴とする化合物です。
準備方法
合成経路および反応条件
4-(5-(メチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンの合成は、通常、チアゾール環の形成、続いてメチルスルホニル基とアニリン部分の導入を伴います。一般的な方法の1つは、適切な前駆体の環化を特定の条件下で行い、チアゾール環を形成することです。メチルスルホニル基はスルホン化反応によって導入することができ、アニリン部分は求核置換反応によって付加することができます .
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。これには、反応を促進するために触媒、制御された温度、および特定の溶媒を使用することが含まれます。このプロセスには、再結晶化またはクロマトグラフィーなどの精製工程も含まれ、目的の生成物を単離します .
化学反応の分析
反応の種類
4-(5-(メチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、ニトロ基をアミンに変換できます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、酸化反応のための過酸化水素などの酸化剤、還元反応のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのアミンなどの求核剤が含まれます。条件には、通常、制御された温度とエタノールやジクロロメタンなどの溶媒の使用が含まれます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、一方、還元はアミンを生成する可能性があります .
科学研究の応用
4-(5-(メチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンには、いくつかの科学研究の応用があります。
化学: 他の複雑な分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、その潜在的な生物活性について研究されています。
医学: 特に特定の酵素や受容体への標的化における医薬品としての可能性を探求するための研究が進行中です。
科学的研究の応用
4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用機序
4-(5-(メチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素や受容体を阻害し、その結果、観察される生物学的効果をもたらす可能性があります。関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります .
類似化合物の比較
類似化合物
4-(メチルスルホニル)アニリン: チアゾール環がない類似の構造的特徴を持つ関連化合物。
チアゾール: 異なる置換基を持つ、類似の複素環構造を持つ化合物。
ピリミジン: 多様な生物活性を有する別の種類の複素環化合物
ユニークさ
4-(5-(メチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンは、チアゾール環とメチルスルホニル基の両方が存在するため、ユニークです。これらは、特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
4-(Methylsulfonyl)aniline: A related compound with similar structural features but lacking the thiadiazole ring.
Thiazoles: Compounds with a similar heterocyclic ring structure but different substituents.
Pyrimidines: Another class of heterocyclic compounds with diverse biological activities
Uniqueness
4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is unique due to the presence of both the thiadiazole ring and the methylsulfonyl group, which confer specific chemical and biological properties.
特性
分子式 |
C9H9N3O2S2 |
|---|---|
分子量 |
255.3 g/mol |
IUPAC名 |
4-(5-methylsulfonylthiadiazol-4-yl)aniline |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 |
InChIキー |
NGELNLIGIUXQHP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)





![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)







